Functional Selectivity: A Scaffold Distinct from the Canonical Agonist UCSF4226 and its Inactive Control
The canonical MT2 agonist UCSF4226 and its designated inactive control Z3670677764 share a core pyridazine-piperidine scaffold but are functionally binary [1]. Methyl 4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzoate replaces the terminal group of these controls with a methyl benzoate ester. This modification is expected to alter hydrogen bonding and steric interactions within the receptor's orthosteric or allosteric site, potentially resulting in a distinct efficacy profile (e.g., partial agonism, silent antagonism, or inverted selectivity) [2]. This structural differentiation is critical for researchers requiring a novel chemotype to interrogate MT₁/MT₂ biology beyond the limited set of commercially validated chemical probes.
| Evidence Dimension | Functional activity at human MT2 receptor (cAMP inhibition assay) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | UCSF4226: pEC₅₀ = 8.2 ± 0.1 (89% Emax) [1] |
| Quantified Difference | Not available |
| Conditions | hMT2 receptors transiently expressed in HEK cells; isoproterenol-stimulated cAMP production [1] |
Why This Matters
For procurement, this means the compound provides a distinct chemical handle for SAR studies where available tool compounds (agonist/inactive pair) are insufficient.
- [1] Lin, H. et al. (2020). Extended Data Table 4: Active Selective Probes and Inactive Analogs for Melatonin Receptors. Nature, PMC7134359. View Source
- [2] Chemical Probes Portal. (n.d.). UCSF4226: A high affinity brain-penetrant inverse agonist of melatonin receptor MTNR1B (MT2). www.chemicalprobes.org. View Source
